1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde
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Overview
Description
1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cycloalkane derivative, characterized by the presence of a cyclobutyl group and an ethyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutyl and Ethyl Groups: The cyclobutyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, typically using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, DMP
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 1-Cyclobutyl-3-ethylcyclopentane-1-carboxylic acid
Reduction: 1-Cyclobutyl-3-ethylcyclopentane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopentane derivatives: Compounds with different substituents on the cyclopentane ring.
Cyclobutyl derivatives: Compounds with different functional groups attached to the cyclobutyl ring.
Aldehyde derivatives: Compounds with different alkyl groups attached to the aldehyde functional group.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclobutyl group, an ethyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20O |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclobutyl-3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-6-7-12(8-10,9-13)11-4-3-5-11/h9-11H,2-8H2,1H3 |
InChI Key |
MRSIKULKPUPOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(C=O)C2CCC2 |
Origin of Product |
United States |
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